molecular formula C20H21ClN4O B4285813 N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea

N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea

Cat. No. B4285813
M. Wt: 368.9 g/mol
InChI Key: JSBBSADPDFGDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea, also known as Leflunomide, is a synthetic drug used for the treatment of rheumatoid arthritis. The drug was first approved by the FDA in 1998 and has since been used as an immunomodulatory agent. The molecule has a unique structure that allows it to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the synthesis of pyrimidines, which are essential for DNA replication.

Mechanism of Action

N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea inhibits the activity of DHODH, an enzyme involved in the de novo synthesis of pyrimidines. Pyrimidines are essential for DNA replication and cell proliferation. By inhibiting DHODH, N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea reduces the production of pyrimidines, which in turn inhibits the proliferation of T cells and B cells. N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea also inhibits the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea has been shown to have both biochemical and physiological effects. Biochemically, the drug inhibits the activity of DHODH, which reduces the production of pyrimidines and inhibits the proliferation of T cells and B cells. Physiologically, N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea has anti-inflammatory properties, which may be beneficial in the treatment of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea has several advantages for use in lab experiments. The drug is readily available and can be easily synthesized. It has also been extensively studied, which makes it a well-characterized molecule. However, N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea has some limitations for use in lab experiments. The drug has a relatively short half-life, which makes it difficult to maintain a consistent concentration in cell cultures. It also has some toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea. One direction is to investigate the potential use of the drug in the treatment of other autoimmune diseases, such as multiple sclerosis and psoriasis. Another direction is to investigate the mechanism of action of N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea in more detail, particularly its effects on the immune system. Additionally, there is a need for more studies on the toxicity of N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea and its potential side effects. Overall, N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea has shown promise as an immunomodulatory agent and has the potential to be used in the treatment of a variety of autoimmune diseases.

Scientific Research Applications

N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea has been extensively studied for its immunomodulatory properties and its potential use in the treatment of various autoimmune diseases. The drug has been shown to inhibit the proliferation of T cells and B cells, as well as the production of cytokines such as interleukin-2 and tumor necrosis factor-alpha. N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of rheumatoid arthritis.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-13-7-4-5-8-16(13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-10-6-9-17(21)11-18/h4-11H,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBBSADPDFGDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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